N-Boc-9-(methylamino)nonan-1-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of N-Boc-9-(methylamino)nonan-1-ol may involve continuous flow reactors to enhance efficiency and productivity. The use of solid Brønsted acid catalysts in a continuous flow reactor allows for high yields and efficient separation of products .
Chemical Reactions Analysis
Types of Reactions
N-Boc-9-(methylamino)nonan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
N-Boc-9-(methylamino)nonan-1-ol has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme mechanisms.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Boc-9-(methylamino)nonan-1-ol involves its interaction with molecular targets and pathways. The compound can undergo deprotection reactions to release the active amine, which can then participate in various biochemical processes. The use of catalysts, such as solid Brønsted acids, can enhance the efficiency of these reactions by lowering the required reaction temperature and facilitating product separation .
Comparison with Similar Compounds
Similar Compounds
- N-Boc-9-(amino)nonan-1-ol
- N-Boc-9-(ethylamino)nonan-1-ol
- N-Boc-9-(propylamino)nonan-1-ol
Uniqueness
N-Boc-9-(methylamino)nonan-1-ol is unique due to its specific combination of functional groups, which confer distinct reactivity and selectivity. This makes it particularly valuable in synthetic chemistry and various research applications .
Properties
IUPAC Name |
tert-butyl N-(9-hydroxynonyl)-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31NO3/c1-15(2,3)19-14(18)16(4)12-10-8-6-5-7-9-11-13-17/h17H,5-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHXQVSNCWULPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCCCCCCCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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